molecular formula C10H12O B1593524 2-Methyl-1-phenyl-2-propen-1-ol CAS No. 4383-08-8

2-Methyl-1-phenyl-2-propen-1-ol

Cat. No. B1593524
CAS RN: 4383-08-8
M. Wt: 148.2 g/mol
InChI Key: ZGYBYYJGIKPBFD-UHFFFAOYSA-N
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Description

“2-Methyl-1-phenyl-2-propen-1-ol” is a chemical compound with the molecular formula C10H12O . It has a molecular weight of 148.2017 . The IUPAC Standard InChI is InChI=1S/C10H12O/c1-8(2)10(11)9-6-4-3-5-7-9/h3-7,10-11H,1H2,2H3 .


Molecular Structure Analysis

The molecular structure of “2-Methyl-1-phenyl-2-propen-1-ol” can be viewed as a 2D Mol file or as a computed 3D SD file . The structure is also available on ChemSpider .


Chemical Reactions Analysis

The first and rate-determining steps of the mechanism of the OH addition to 2-methyl-2-propen-1-ol have been studied at the DFT level . The rate coefficient for gas-phase reaction of 2-Methyl-2-propen-1-ol with OH radical can be determined by the relative rate method or by using the pulsed laser photolysis-laser induced fluorescence technique .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-1-phenyl-2-propen-1-ol” include a refractive index of n20/D 1.539 (lit.), boiling point of 187-188 °C (lit.), melting point of −50-−48 °C (lit.), and a density of 0.901 g/mL at 25 °C (lit.) .

Scientific Research Applications

Enzyme Substrate Specificity

2-Methyl-1-phenyl-2-propen-1-ol has been studied as a substrate for alcohol dehydrogenase enzymes from various sources, including horse and human liver, and yeast. Research has shown that enzymes exhibit different substrate specificities towards various alcohols and aldehydes, including 2-Methyl-1-phenyl-2-propen-1-ol. This has implications for understanding enzyme function and potential applications in biocatalysis (Pietruszko, Crawford, & Lester, 1973).

Chemical Synthesis and Reduction

Studies have explored the use of related compounds in chemical synthesis, such as the reduction of nitro aromatic compounds using (2-pyridyl)phenyl methanol, highlighting the potential of 2-Methyl-1-phenyl-2-propen-1-ol derivatives in organic synthesis (Giomi, Alfini, & Brandi, 2011).

Mass Spectrometry Analysis

Research involving 1-phenyl-2-propen-1-ol, a closely related compound, has been conducted to understand its fragmentation under electron impact in mass spectrometry. This research contributes to our understanding of how such compounds behave under analytical conditions (Denhez, Corval, & Dizabo, 1981).

Cross-Coupling Reactions

There is significant interest in the synthesis of aromatic derivatives via cross-coupling reactions. Studies have investigated the reactivity of 2-methyl-2-propen-1-ol in such reactions, contributing to the development of new synthetic methods in organic chemistry (Tabélé et al., 2015).

Preparation in Pharmaceutical Intermediates

2-Methyl-2-phenyl-propan-1-ol, a derivative of 2-Methyl-1-phenyl-2-propen-1-ol, has been synthesized for potential use as a pharmaceutical intermediate. The optimization of reaction conditions for its synthesis has implications for the production of medical compounds (Yun-hong, 2010).

Safety And Hazards

“2-Methyl-1-phenyl-2-propen-1-ol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

2-methyl-1-phenylprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-8(2)10(11)9-6-4-3-5-7-9/h3-7,10-11H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYBYYJGIKPBFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20963123
Record name 2-Methyl-1-phenylprop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-phenyl-2-propen-1-ol

CAS RN

4383-08-8
Record name 2-Methyl-1-phenyl-2-propen-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004383088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-1-phenylprop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
HJ Reich, SK Shah, F Chow - Journal of the American Chemical …, 1979 - ACS Publications
… Preparative TLC using 20/79/1 ether/pentane/NEt3 gave 0.63 g (85% yield) of 2-methyl-1 -phenyl-2-propen-1 -ol:33 NMR broad singlets at 1.56 (3 H), 1.9(1 H), 4.86(1 H), 5.0(1 ), 5.1 (1 …
Number of citations: 77 pubs.acs.org
J Zhao, W Liu, D Chen, C Zhou, Y Song… - Journal of food …, 2015 - Wiley Online Library
A new protocol for processing of pumpkin juice was set up which included fermentation by the basidiomycete Ganoderma lucidum at 28 C for 7 d. The growth curve of G. lucidum in …
Number of citations: 24 ift.onlinelibrary.wiley.com
R Mahalakshmi, P Eganathan… - Journal of Essential Oil …, 2016 - Taylor & Francis
The essential oil chemical composition of leaf, stem, petiole and root of Jatropha curcas seedlings isolated by hydrodistillation extraction were determined by Gas Chromatography and …
Number of citations: 4 www.tandfonline.com
L Wang, Y Chen, Y Song, Y Chen… - Journal of Separation …, 2008 - Wiley Online Library
In this paper, the volatile compounds of Schisandra chinensis obtained by different extraction techniques including supercritical fluid extraction (SFE), steam distillation (SD), Soxhlet …
Q Xu - 1999 - search.proquest.com
… )pyridine (DMAP) in methylene chloride to give the oxiranemethanol tosylate, which was sonicated with the telluride ions to give the product, 2-methyl-1-phenyl-2-propen-1 -ol (Scheme …
Number of citations: 2 search.proquest.com
B Chao - 1999 - search.proquest.com
A novel methodology for the stereospecific syntheses of alkenes from 1, 2 cyclic sulfates via tellurium chemistry has been discovered. meso-2, 3-Diphenylethane-2, 3-diol→ cis stilbene; …
Number of citations: 3 search.proquest.com
JA Marco, M Carda, S Rodrı́guez, E Castillo… - Tetrahedron, 2003 - Elsevier
Nucleophilic C-vinylation and C-allylation of aldehydes and ketones followed by O-allylation of the obtained carbinols gave the corresponding allyl or homoallyl ethers, respectively. …
Number of citations: 51 www.sciencedirect.com
T Shibata, K Nakatsui, K Soai - Inorganica chimica acta, 1999 - Elsevier
Diisopropenylzinc adds highly enantioselectively to various aldehydes in the presence of a catalytic amount of chiral amino alcohols to give enantiomerically enriched allyl alkanols with …
Number of citations: 37 www.sciencedirect.com
Y Zhang - 1993 - Syracuse University
Number of citations: 0

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